molecular formula C20H17NO3 B5633683 N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide

N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide

Cat. No. B5633683
M. Wt: 319.4 g/mol
InChI Key: UYWJWMSHQGIEHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide" typically involves multi-step organic reactions. These synthesis pathways may include the formation of the indene-dione core, followed by derivatization with appropriate substituents and coupling with a phenyl butanamide moiety. For example, Kamiński et al. (2015, 2016) describe the synthesis of similar N-phenyl butanamide derivatives through the coupling of various aromatic amines with dioxopyrrolidinyl propanoic or butanoic acids, using coupling reagents like N,N-carbonyldiimidazole (CDI) (Kamiński et al., 2015) (Kamiński et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like "N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide" is characterized by the presence of multiple functional groups and a rigid aromatic system, contributing to its distinct chemical properties. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to elucidate the structure and confirm the identity of such compounds. For instance, the molecular structure and conformation of related butanamide derivatives have been characterized, revealing insights into their chemical behavior and reactivity (Kulai & Mallet-Ladeira, 2016).

properties

IUPAC Name

N-[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-2-5-18(22)21-14-10-8-13(9-11-14)12-17-19(23)15-6-3-4-7-16(15)20(17)24/h3-4,6-12H,2,5H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWJWMSHQGIEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}butanamide

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